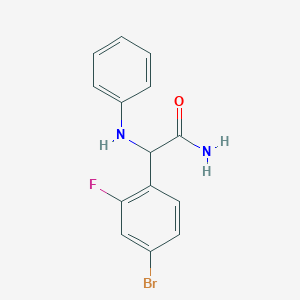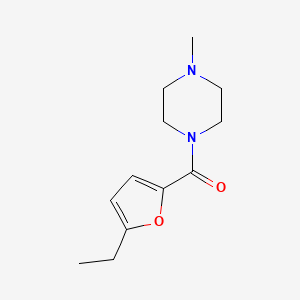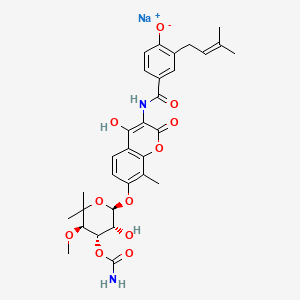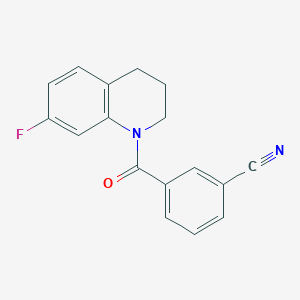
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide, also known as ABFA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of forensic science. ABFA is a derivative of acetanilide and is synthesized through a multi-step process involving the reaction of various chemicals.
科学研究应用
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has been extensively studied for its potential applications in forensic science. It has been shown to be a highly sensitive and specific reagent for the detection of latent fingerprints on various surfaces, including paper, glass, and metal. This compound reacts with the amino acids present in the sweat and oils in fingerprints, producing a fluorescent product that can be visualized under UV light. This compound has also been used for the detection of bloodstains and semen stains on various surfaces.
作用机制
The mechanism of action of 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide involves the reaction of the compound with the amino acids present in the sweat and oils in fingerprints. This compound reacts specifically with the amino acid tyrosine, producing a fluorescent product that can be visualized under UV light. The reaction between this compound and tyrosine involves the formation of a Schiff base, which is responsible for the fluorescence observed.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to cells and does not cause any significant adverse effects.
实验室实验的优点和局限性
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a highly sensitive and specific reagent for the detection of latent fingerprints, bloodstains, and semen stains. It is also relatively easy to use and does not require any specialized equipment. However, there are some limitations to the use of this compound. The compound is not stable in aqueous solutions and is sensitive to light and heat. It also has a relatively short shelf-life and must be stored properly to maintain its effectiveness.
未来方向
There are several future directions for the use of 2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide in scientific research. One potential application is for the detection of drugs of abuse in fingerprints. This compound has been shown to react with cocaine and other drugs of abuse, producing a fluorescent product that can be visualized under UV light. Another potential application is for the detection of gunshot residue on the hands of suspects. This compound has been shown to react with lead and other elements present in gunshot residue, producing a fluorescent product that can be visualized under UV light. Additionally, this compound could be used for the detection of other types of biological fluids, such as saliva and urine, on various surfaces.
合成方法
2-Anilino-2-(4-bromo-2-fluorophenyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromo-2-fluoroaniline with acetic anhydride to form 4-bromo-2-fluoroacetanilide. The second step involves the reaction of 4-bromo-2-fluoroacetanilide with sodium hydride to form 2-(4-bromo-2-fluorophenyl)acetamide. The final step involves the reaction of 2-(4-bromo-2-fluorophenyl)acetamide with aniline to form this compound.
属性
IUPAC Name |
2-anilino-2-(4-bromo-2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O/c15-9-6-7-11(12(16)8-9)13(14(17)19)18-10-4-2-1-3-5-10/h1-8,13,18H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFOSPCXRULZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=C(C=C(C=C2)Br)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)